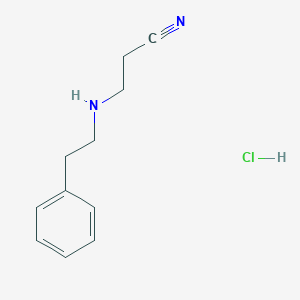
3-苯乙胺基丙腈盐酸盐
描述
3-Phenethylamino-propionitrile hydrochloride is a biochemical used for proteomics research . It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine (PEA), an endogenous trace amine and monoamine releasing agent .
Molecular Structure Analysis
The molecular formula of 3-Phenethylamino-propionitrile hydrochloride is C11H14N2•HCl, and it has a molecular weight of 210.70 g/mol .
科学研究应用
蛋白质组学研究
3-苯乙胺基丙腈盐酸盐: 在蛋白质组学研究中用作生化工具 . 它的性质可能会影响蛋白质表达和相互作用,这对于理解疾病机制和药物发现至关重要。
合成代谢前体
研究表明,3-苯乙胺基丙腈盐酸盐可以作为2-苯乙胺 (PEA)的合成代谢前体 . PEA 是一种与神经调节相关的内源性痕量胺,3-苯乙胺基丙腈盐酸盐在体内提高 PEA 浓度的潜力可能对神经学研究具有重要意义。
药理学
在药理学领域,3-苯乙胺基丙腈盐酸盐已被探索作为前药的潜力 . 它可以绕过 MAO 酶的直接代谢,从而使 PEA 浓度持续维持,这对于开发抑郁症等疾病的治疗方法可能是有益的。
材料科学
3-苯乙胺基丙腈盐酸盐: 与苯酚邻位氧化环化有关,导致合成具有潜在材料科学应用的化合物 . 这个过程对于创建具有独特性能的新材料至关重要。
作用机制
Target of Action
The primary target of 3-Phenethylamino-propionitrile hydrochloride (PEA-P HCL) is 2-Phenylethylamine (PEA) , an endogenous trace amine and monoamine releasing agent . PEA is thought to act as a neuromodulator in the central nervous system of mammals .
Mode of Action
PEA-P HCL has been investigated as a potential synthetic metabolic precursor of PEA . Unlike unsubstituted PEA, the N-substitution in PEA-P may allow it to avoid immediate metabolism by Monoamine Oxidase (MAO) enzymes . Enzymatic N-dealkylation may release PEA, thus allowing a more sustained elevated concentration of PEA to be achieved in vivo .
Biochemical Pathways
The administration of MAO-inhibiting antidepressant drugs results in marked increases in the concentrations of PEA . The enormous increase in concentrations of trace amines such as PEA and tryptamine may contribute in part to the therapeutic effectiveness of these drugs .
Pharmacokinetics
The N-substitution in PEA-P allows it to avoid immediate metabolism by MAO enzymes . This property could potentially lead to a more sustained elevated concentration of PEA in the body . Detailed pharmacokinetic studies on pea-p as a prodrug of pea are still needed .
Result of Action
The result of PEA-P HCL’s action is a more sustained elevated concentration of PEA in the body . This could potentially lead to enhanced neuromodulation in the central nervous system . More research is needed to fully understand the molecular and cellular effects of pea-p hcl’s action .
生化分析
Biochemical Properties
3-Phenethylamino-propionitrile hydrochloride plays a significant role in biochemical reactions due to its interaction with enzymes and proteins. It has been investigated as a potential synthetic metabolic precursor of 2-Phenylethylamine, which is an endogenous trace amine and monoamine releasing agent . The N-substitution in 3-Phenethylamino-propionitrile hydrochloride allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine, thus allowing a more sustained elevated concentration of 2-Phenylethylamine to be achieved in vivo .
Cellular Effects
3-Phenethylamino-propionitrile hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may have a role in modulating neurotransmitter levels and influencing neuronal activity . Additionally, it may impact other cell types by altering metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 3-Phenethylamino-propionitrile hydrochloride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-substitution allows it to avoid immediate metabolism by monoamine oxidase enzymes, and enzymatic N-dealkylation may release 2-Phenylethylamine . This process results in a more sustained elevated concentration of 2-Phenylethylamine, which can influence various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenethylamino-propionitrile hydrochloride have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the main effects of 3-Phenethylamino-propionitrile hydrochloride last for 2-3 hours, with some residual stimulation .
Dosage Effects in Animal Models
The effects of 3-Phenethylamino-propionitrile hydrochloride vary with different dosages in animal models. Threshold effects have been observed at dosages ranging from 150mg to 250mg, with common dosages ranging from 300mg to 500mg . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage management in research settings.
Metabolic Pathways
3-Phenethylamino-propionitrile hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may influence metabolic flux and metabolite levels . The N-substitution in 3-Phenethylamino-propionitrile hydrochloride allows it to avoid immediate metabolism by monoamine oxidase enzymes, resulting in a more sustained elevated concentration of 2-Phenylethylamine .
Transport and Distribution
The transport and distribution of 3-Phenethylamino-propionitrile hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be transported and distributed in a manner similar to other monoamine releasing agents . This includes its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Phenethylamino-propionitrile hydrochloride is influenced by targeting signals and post-translational modifications. The compound’s ability to act as a synthetic metabolic precursor of 2-Phenylethylamine suggests that it may be directed to specific compartments or organelles within the cell . This localization can impact its activity and function, influencing various biochemical pathways and cellular processes.
属性
IUPAC Name |
3-(2-phenylethylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-8-4-9-13-10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXQFIYRBVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342604 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73605-24-0 | |
| Record name | 3-[(2-Phenylethyl)amino]propanenitrile hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


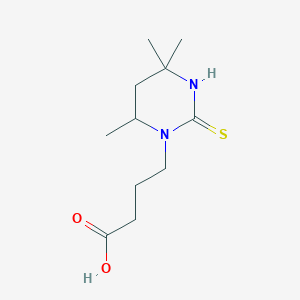
![3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389085.png)
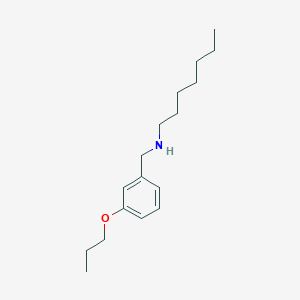
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-[2-(4-Isopropylphenoxy)propyl]aniline](/img/structure/B1389092.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)


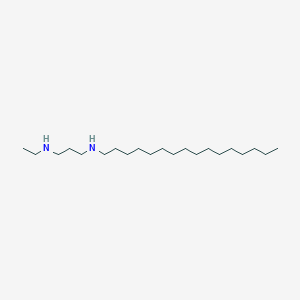

![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)
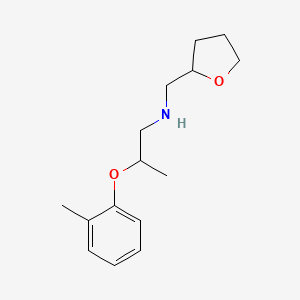
![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
